N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

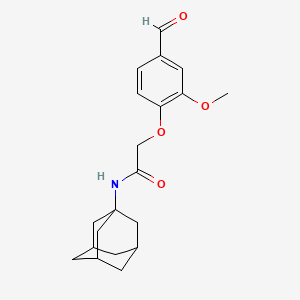

N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a unique structural framework. The molecule comprises:

- Phenoxy backbone: A 4-formyl-2-methoxyphenoxy group, contributing electronic and steric effects. The formyl group (–CHO) offers reactivity for further derivatization, while the methoxy (–OCH₃) group increases lipophilicity .

- Acetamide linker: Facilitates hydrogen bonding and interactions with biological targets .

Properties

IUPAC Name |

N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-24-18-7-13(11-22)2-3-17(18)25-12-19(23)21-20-8-14-4-15(9-20)6-16(5-14)10-20/h2-3,7,11,14-16H,4-6,8-10,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNIBWHSUVRBPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

Introduction of the Formyl Group: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the intermediate with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Coupling with Methoxyphenoxy Acetic Acid: The final step involves the coupling of the formylated intermediate with 2-(4-methoxyphenoxy)acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of N-(1-adamantyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.

Reduction: Formation of N-(1-adamantyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The formyl and methoxyphenoxy groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Physicochemical Properties

The adamantyl group distinguishes the target compound from analogs with smaller or electron-diverse substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Adamantyl vs. Aliphatic Chains : The adamantyl group’s bulkiness likely reduces solubility compared to n-butyl (Compound 30) but enhances thermal stability, leading to a higher estimated melting point .

- Synthetic Accessibility : Yields for adamantyl derivatives may be lower due to steric hindrance during synthesis, as seen in lower yields (54%) for bulkier substituents like 1-hydroxy-2-methylpropan-2-yl (Compound 31) .

Hypotheses for Adamantyl Derivative :

- CNS Targets : The adamantyl group’s lipophilicity may enhance blood-brain barrier penetration, making it a candidate for MAO or cholinesterase inhibition, similar to safinamide .

- Anti-Cancer Potential: The formyl group could enable Schiff base formation with biological nucleophiles, a mechanism seen in anti-cancer chalcone derivatives .

- Anti-Microbial Activity : Reduced solubility compared to piperazine-containing analogs (Compounds 47–50) might limit efficacy against gram-positive bacteria but improve pharmacokinetics .

Biological Activity

The compound N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be classified as a phenoxyacetamide derivative. Its structure includes an adamantyl group, which is known for enhancing biological activity due to its unique steric properties. The phenoxy group is linked to a formyl and methoxy-substituted aromatic ring, contributing to its pharmacological profile.

Chemical Formula

- Molecular Formula : C₁₈H₁₉NO₃

- Molecular Weight : 299.35 g/mol

Anticancer Activity

Research indicates that derivatives of phenoxyacetamides exhibit significant anticancer properties. The presence of halogen substituents on the aromatic ring has been linked to enhanced anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) .

Case Study: Anticancer Efficacy

In a study evaluating a series of phenoxyacetamide derivatives, it was found that compounds with electron-withdrawing groups, such as halogens, demonstrated improved potency against cancer cells. For instance, a derivative similar to this compound was tested and showed an IC50 value indicative of strong anticancer potential .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. Compounds within this class have shown effectiveness in reducing inflammation markers in various assays.

The anti-inflammatory effects are believed to be mediated through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response .

Analgesic Activity

In addition to anticancer and anti-inflammatory effects, this compound has been assessed for analgesic properties. Preliminary studies suggest that it may provide pain relief comparable to standard analgesics .

Data Table: Biological Activity Summary

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound follows established protocols for phenoxy derivatives. The structure-activity relationship indicates that modifications on the phenolic ring significantly affect biological activity.

Synthesis Pathway

Utilizing the Leuckart reaction, various analogs have been synthesized with varying degrees of biological efficacy. The introduction of different substituents on the aromatic rings has been shown to modulate both potency and selectivity against specific biological targets .

Q & A

Basic: What are the key synthetic routes for N-(1-adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Coupling Reactions : React 1-adamantylamine with 2-(4-formyl-2-methoxyphenoxy)acetic acid via a carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.

Optimization : Control temperature (0–25°C for coupling), solvent polarity, and stoichiometric ratios (1:1.2 acid:amine) to minimize side products. Continuous flow reactors can enhance reproducibility in scaling up .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Identify adamantyl protons (δ 1.6–2.1 ppm, multiplet), formyl (δ 9.8–10.0 ppm, singlet), and methoxy groups (δ 3.8–3.9 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₄NO₄: 366.17 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect impurities .

Advanced: How does the adamantyl group influence the compound’s physicochemical properties and bioactivity?

Methodological Answer:

The adamantyl moiety:

- Lipophilicity : Increases logP (measured via shake-flask method), enhancing membrane permeability .

- Conformational Rigidity : Restricts rotational freedom, improving binding specificity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .

- Stability : Reduces metabolic degradation in vitro (assessed via liver microsome assays) .

Experimental Design : Compare analogs with/without adamantyl using computational docking (AutoDock Vina) and in vitro IC₅₀ assays .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. inconsistent cytotoxicity)?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., MTT assay incubation time, cell line selection) .

- Structural Analog Confusion : Confirm compound identity via LC-MS and NMR for each batch.

- Dose-Response Curves : Test a wide concentration range (0.1–100 µM) to identify off-target effects.

Example : If anti-inflammatory activity (COX-2 inhibition) conflicts with cytotoxicity in HCT-116 cells, use transcriptomic profiling (RNA-seq) to differentiate apoptosis pathways from target modulation .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing target specificity?

Methodological Answer:

Core Modifications :

- Replace methoxy with ethoxy or halogen (Cl/F) to alter electron density .

- Substitute formyl with carboxyl or hydroxymethyl groups to modulate hydrogen bonding .

Biological Testing :

- Screen analogs against panels of kinases or GPCRs (e.g., Eurofins CEREP panels).

- Use SPR (surface plasmon resonance) to quantify binding kinetics (KD, kon/koff) .

Data Analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, π) with activity .

Basic: What are the solubility and stability considerations during experimental handling?

Methodological Answer:

- Solubility :

- Stability :

- Store at –20°C under argon; monitor degradation via HPLC every 6 months.

- Avoid prolonged exposure to light (UV-sensitive formyl group) .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate adamantyl group interactions in lipid bilayers (GROMACS) to assess membrane penetration .

- Docking Studies : Use Glide (Schrödinger) to predict binding poses in COX-2 or β-amyloid proteins. Validate with mutagenesis (e.g., Ala-scanning) .

- QSAR Models : Train on datasets of acetamide derivatives using MOE or RDKit descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.